3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one is a heterocyclic compound that features both benzothiazole and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound, followed by cyclization to form the benzothiazole ring . The imidazolidinone moiety can be introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring may also contribute to the compound’s overall biological activity by stabilizing its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and imidazolidinone-containing molecules. Examples include:
- 2-Aminobenzothiazole
- 4-Hydroxybenzothiazole
- 1-Methylimidazolidin-2-one
Uniqueness
What sets 3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one apart is the combination of both benzothiazole and imidazolidinone moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63879-97-0 |
---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C11H11N3O2S/c1-13-6-9(15)14(11(13)16)10-12-7-4-2-3-5-8(7)17-10/h2-5,9,15H,6H2,1H3 |
InChI Key |
BTYJRNGHALQYCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(N(C1=O)C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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